molecular formula C11H15NO2 B2883986 3-Amino-3-(2-ethylphenyl)propanoic acid CAS No. 299164-93-5

3-Amino-3-(2-ethylphenyl)propanoic acid

Cat. No.: B2883986
CAS No.: 299164-93-5
M. Wt: 193.246
InChI Key: OXHHZHRTZJZMKR-UHFFFAOYSA-N
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Description

3-Amino-3-(2-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid backbone, with a 2-ethylphenyl substituent on the third carbon. It is a derivative of phenylalanine and is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-ethylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form 2-ethylcinnamic acid.

    Hydrogenation: The 2-ethylcinnamic acid is then hydrogenated using a palladium catalyst to yield 3-(2-ethylphenyl)propanoic acid.

    Amination: Finally, the 3-(2-ethylphenyl)propanoic acid is subjected to a reductive amination reaction with ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: 3-Nitro-3-(2-ethylphenyl)propanoic acid.

    Reduction: 3-Amino-3-(2-ethylphenyl)propanol.

    Substitution: N-acyl derivatives of this compound.

Scientific Research Applications

3-Amino-3-(2-ethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 3-Amino-3-(4-ethylphenyl)propanoic acid
  • 3-Amino-3-(2-methylphenyl)propanoic acid
  • 3-Amino-3-(2-isopropylphenyl)propanoic acid

Comparison:

  • Structural Differences: The position and nature of the substituent on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity.
  • Uniqueness: 3-Amino-3-(2-ethylphenyl)propanoic acid is unique due to the ethyl group at the ortho position, which can affect its steric and electronic properties, leading to distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

3-amino-3-(2-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHHZHRTZJZMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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